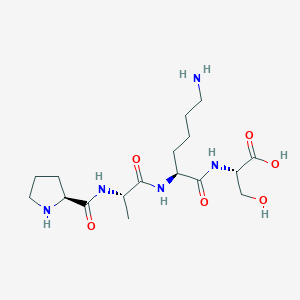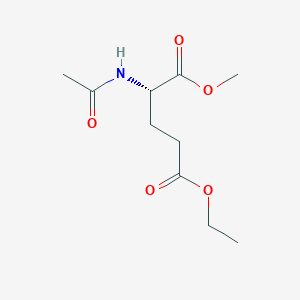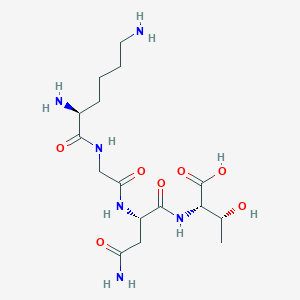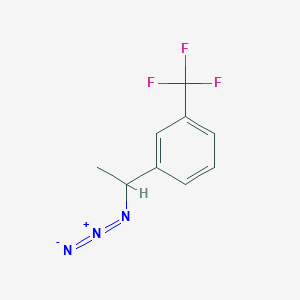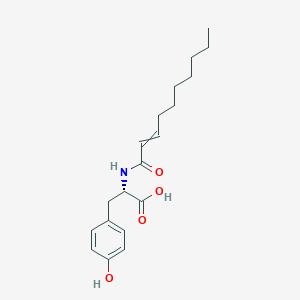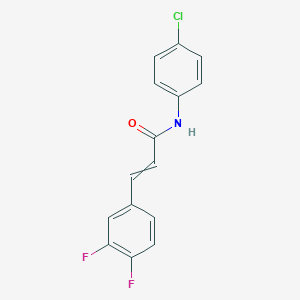![molecular formula C18H17ClN2OS B14213824 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- CAS No. 540740-78-1](/img/structure/B14213824.png)
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- is a compound belonging to the class of organic compounds known as aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group. This compound has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- involves several steps. One common method includes the hydrolysis of a precursor compound to form a phenoxy acid, which is then coupled with an amine in the presence of dry dichloromethane, lutidine, and a coupling reagent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines. Substitution reactions often involve the replacement of the chloro or thio groups with other functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
This compound has been extensively studied for its potential therapeutic effects, particularly in the treatment of ischemic brain injury. It acts as a brain-type glycogen phosphorylase inhibitor, which helps regulate glucose metabolism, control cell apoptosis, and protect against cerebral ischemia-reperfusion injury . Additionally, it has shown promise in improving cellular energy metabolism and reducing oxidative stress in brain cells . These properties make it a valuable candidate for further research in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- involves its role as a brain-type glycogen phosphorylase inhibitor. By targeting the enzyme glycogen phosphorylase, the compound helps regulate glucose metabolism in brain cells. This regulation leads to improved cellular energy metabolism, reduced oxidative stress, and decreased apoptosis . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential .
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- is unique due to its specific structure and mechanism of action. Similar compounds include other aromatic anilides and indole derivatives, such as 5-chloro-N-phenyl-1H-indole-2-carboxamide . These compounds share structural similarities but may differ in their specific therapeutic targets and effects. The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- lies in its ability to inhibit brain-type glycogen phosphorylase and its potential therapeutic effects on ischemic brain injury .
Properties
CAS No. |
540740-78-1 |
|---|---|
Molecular Formula |
C18H17ClN2OS |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
5-chloro-3-(4-propan-2-ylphenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H17ClN2OS/c1-10(2)11-3-6-13(7-4-11)23-17-14-9-12(19)5-8-15(14)21-16(17)18(20)22/h3-10,21H,1-2H3,(H2,20,22) |
InChI Key |
DVTQMSBSWKXIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


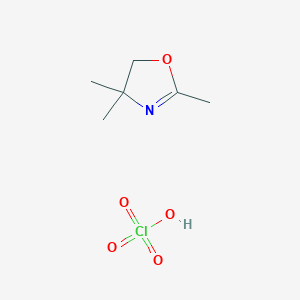
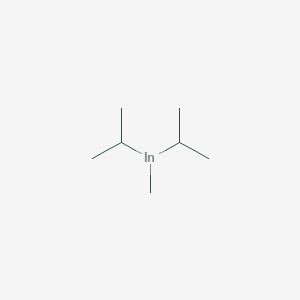
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
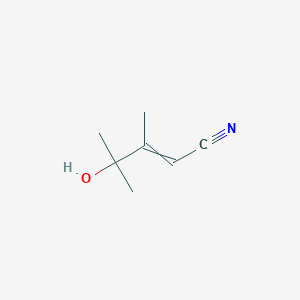
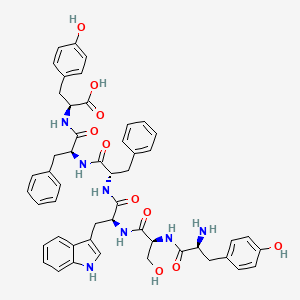
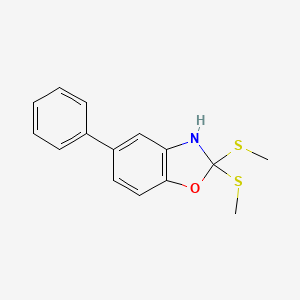
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)
